molecular formula C10H13Cl2NO2S B3200372 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 101768-36-9

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B3200372
CAS No.: 101768-36-9
M. Wt: 282.19 g/mol
InChI Key: RGLAJKQLHYULKK-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyrrolidine derivatives and useful in various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAJKQLHYULKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101768-36-9
Record name Pyrrolidine, 3-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101768-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 8.31 g (0.0248 mole) of 3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine (free base) and 7.1 g (0.0455 mole) of phenyl chloroformate in 300 ml of methylene chloride was stirred at room temperature for 20 hr. The solution was extracted several times with dilute aqueous sodium hydroxide solution and the organic layer was separated and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil. The oil was suspended in 300 ml of 60% sulfuric acid and the mixture poured over ice. The resulting acidic mixture was extracted with methylene chloride and the methylene chloride layer was discarded. The acidic aqueous layer was made basic with 50% sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extract of the basic solution was dried over magnesium sulfate and the solvent removed in vacuo to give an oil, the free base of the title compound. The hydrochloride salt was prepared using ethereal hydrogen chloride added to a methanol solution of the free base and recrystallized from methyl alcohol-diethyl ether to give 4.11 g (58.9%) of white crystalline solid, m.p. 202°-203° C.
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
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3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 4
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 5
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 6
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

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